molecular formula C10H10INO B1441251 5-Iodo-2-isopropoxybenzonitrile CAS No. 1258440-83-3

5-Iodo-2-isopropoxybenzonitrile

Cat. No.: B1441251
CAS No.: 1258440-83-3
M. Wt: 287.1 g/mol
InChI Key: DWNKGDSMGFGXPG-UHFFFAOYSA-N
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Description

5-Iodo-2-isopropoxybenzonitrile is an organic compound with the molecular formula C10H10INO It is a derivative of benzonitrile, where the benzene ring is substituted with an iodine atom at the 5-position and an isopropoxy group at the 2-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Iodo-2-isopropoxybenzonitrile typically involves the iodination of 2-isopropoxybenzonitrile. One common method includes the use of iodine and a suitable oxidizing agent to introduce the iodine atom at the desired position on the aromatic ring. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.

For example, a general procedure involves the reaction of 2-isopropoxybenzonitrile with iodine in the presence of an oxidizing agent such as potassium iodate (KIO3) in an organic solvent like acetic acid. The reaction mixture is stirred at an elevated temperature until the iodination is complete. The product is then isolated by standard purification techniques such as recrystallization or column chromatography .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems for reagent addition, and advanced purification techniques to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

5-Iodo-2-isopropoxybenzonitrile can undergo various types of chemical reactions, including:

    Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.

    Oxidation and Reduction Reactions: The compound can participate in redox reactions, altering the oxidation state of the iodine atom.

    Coupling Reactions: It can be used in cross-coupling reactions to form new carbon-carbon bonds.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be employed.

    Coupling Reactions: Palladium-catalyzed cross-coupling reactions using reagents like palladium acetate (Pd(OAc)2) and phosphine ligands are typical.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted benzonitriles, while coupling reactions can produce biaryl compounds .

Scientific Research Applications

5-Iodo-2-isopropoxybenzonitrile has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Iodo-2-isopropoxybenzonitrile depends on its specific application. In general, the compound can interact with various molecular targets through its aromatic ring and functional groups. The iodine atom can participate in halogen bonding, while the isopropoxy group can influence the compound’s lipophilicity and binding affinity to target molecules. These interactions can modulate biological pathways and processes, making the compound useful in various research applications .

Comparison with Similar Compounds

Similar Compounds

    2-Iodo-5-isopropoxybenzonitrile: Similar structure but with different substitution pattern.

    5-Bromo-2-isopropoxybenzonitrile: Bromine instead of iodine.

    5-Iodo-2-methoxybenzonitrile: Methoxy group instead of isopropoxy group.

Uniqueness

5-Iodo-2-isopropoxybenzonitrile is unique due to the presence of both an iodine atom and an isopropoxy group on the aromatic ring. This combination of substituents imparts distinct chemical properties, such as increased reactivity in substitution reactions and specific interactions in biological systems. The compound’s unique structure makes it valuable for various synthetic and research applications .

Properties

IUPAC Name

5-iodo-2-propan-2-yloxybenzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10INO/c1-7(2)13-10-4-3-9(11)5-8(10)6-12/h3-5,7H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DWNKGDSMGFGXPG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=C(C=C(C=C1)I)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10INO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70721432
Record name 5-Iodo-2-[(propan-2-yl)oxy]benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70721432
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

287.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1258440-83-3
Record name 5-Iodo-2-[(propan-2-yl)oxy]benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70721432
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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